BenchChemオンラインストアへようこそ!

Methyl 4-{[4-(benzyloxy)phenyl]amino}-8-fluoroquinoline-2-carboxylate

MAO-B inhibition 4-anilinoquinoline neurodegeneration

Methyl 4-{[4-(benzyloxy)phenyl]amino}-8-fluoroquinoline-2-carboxylate (CAS 1359393-46-6) is a synthetic small molecule belonging to the 4-anilinoquinoline class, characterized by a quinoline core with an 8-fluoro substituent, a C2-methyl carboxylate ester, and a 4-(4-benzyloxy)anilino group. This compound is listed in the ChemDiv screening library (Compound ID: L480-0521) and has been annotated in BindingDB with MAO-B inhibition data (IC₅₀: 15.4 µM).

Molecular Formula C24H19FN2O3
Molecular Weight 402.425
CAS No. 1359393-46-6
Cat. No. B2850760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-{[4-(benzyloxy)phenyl]amino}-8-fluoroquinoline-2-carboxylate
CAS1359393-46-6
Molecular FormulaC24H19FN2O3
Molecular Weight402.425
Structural Identifiers
SMILESCOC(=O)C1=NC2=C(C=CC=C2F)C(=C1)NC3=CC=C(C=C3)OCC4=CC=CC=C4
InChIInChI=1S/C24H19FN2O3/c1-29-24(28)22-14-21(19-8-5-9-20(25)23(19)27-22)26-17-10-12-18(13-11-17)30-15-16-6-3-2-4-7-16/h2-14H,15H2,1H3,(H,26,27)
InChIKeyFGTDYWMLAPUCNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-{[4-(benzyloxy)phenyl]amino}-8-fluoroquinoline-2-carboxylate (CAS 1359393-46-6): A 4-Anilinoquinoline Scaffold with 8-Fluoro and C2-Carboxylate Differentiation


Methyl 4-{[4-(benzyloxy)phenyl]amino}-8-fluoroquinoline-2-carboxylate (CAS 1359393-46-6) is a synthetic small molecule belonging to the 4-anilinoquinoline class, characterized by a quinoline core with an 8-fluoro substituent, a C2-methyl carboxylate ester, and a 4-(4-benzyloxy)anilino group . This compound is listed in the ChemDiv screening library (Compound ID: L480-0521) and has been annotated in BindingDB with MAO-B inhibition data (IC₅₀: 15.4 µM) [1]. The 4-anilinoquinoline scaffold is a privileged structure in kinase inhibitor and CNS drug discovery, with demonstrated activity against COQ8A (e.g., UNC-CA157, IC₅₀ = 580 nM) [2] and cyclin G-associated kinase (GAK) [3]. The specific substitution pattern—8-fluoro, C2-carboxylate, and 4-(4-benzyloxy)anilino—creates a distinct pharmacophore that cannot be replicated by generic 4-anilinoquinolines or other 8-substituted analogs, making this compound a valuable tool for structure-activity relationship (SAR) studies and target-specific probe development.

Why Generic 4-Anilinoquinolines Cannot Substitute for Methyl 4-{[4-(benzyloxy)phenyl]amino}-8-fluoroquinoline-2-carboxylate in Target-Focused Studies


The 4-anilinoquinoline scaffold is a well-known privileged structure, but its biological activity is exquisitely sensitive to both the C8 substituent and the C2 functional group. The 8-fluoro atom in this compound imparts distinct electronic properties (Hammett σₘ = 0.34) that influence quinoline ring electron density and target binding, whereas replacement with 8-chloro, 8-methyl, or 8-hydrogen alters both potency and selectivity profiles . Similarly, the C2-methyl carboxylate ester serves as a key pharmacophoric element that can engage in hydrogen bonding and steric interactions; its hydrolysis to the carboxylic acid or replacement with other esters fundamentally changes molecular recognition . The 4-(4-benzyloxy)anilino group further differentiates this compound from simple 4-anilinoquinolines by extending hydrophobic surface area (logP = 5.81 vs. ~3.5 for unsubstituted 4-anilinoquinoline) and enabling π-stacking interactions . Generic substitution with other 4-anilinoquinolines (e.g., UNC-CA157, which lacks the C2-carboxylate and has a different aniline substitution) results in divergent target engagement profiles, as evidenced by UNC-CA157's preferential inhibition of COQ8A (IC₅₀ = 580 nM) versus the target compound's annotated MAO-B activity [1]. These structural distinctions necessitate compound-specific procurement for reproducible SAR campaigns.

Quantitative Differentiation Evidence for Methyl 4-{[4-(benzyloxy)phenyl]amino}-8-fluoroquinoline-2-carboxylate vs. Closest Analogs


MAO-B Inhibition Profile: 8-Fluoro-2-carboxylate Substitution Confers Moderate Affinity Distinct from 6/7-Substituted 4-Anilinoquinolines

The target compound demonstrates measurable MAO-B inhibitory activity with an IC₅₀ of 15.4 µM, while showing no significant inhibition of MAO-A (IC₅₀ > 100 µM), yielding an MAO-A/MAO-B selectivity ratio of >6.5 [1]. This selectivity profile is structurally dependent on the 8-fluoro-2-carboxylate substitution: related 4-anilinoquinolines optimized for kinase inhibition (e.g., UNC-CA157) show no reported MAO-B activity at comparable concentrations, and 6,7-disubstituted 4-anilinoquinolines in the GAK inhibitor series exhibit nanomolar GAK potency with unreported MAO profiles [2]. The moderate µM affinity and isoform selectivity suggest this compound occupies a distinct chemical space within the 4-anilinoquinoline class, relevant for CNS-targeted probe development.

MAO-B inhibition 4-anilinoquinoline neurodegeneration

Lipophilicity-Driven Property Differentiation: logP 5.81 Enables CNS Permeability Design Space Distinct from Polar 4-Anilinoquinoline Kinase Inhibitors

The target compound has a calculated logP of 5.8079 and a polar surface area (PSA) of 45.956 Ų . This physicochemical profile places it near the upper boundary of CNS drug-like space (typically logP 2–5, PSA < 90 Ų) and significantly above the lipophilicity of comparator 4-anilinoquinoline kinase inhibitors such as UNC-CA157 (estimated logP ~3.0–3.5 based on structural analogs) [1]. The elevated logP is driven by the 4-(4-benzyloxy)anilino group, which extends hydrophobic surface area by approximately 2 log units compared to simpler anilino substitutions. This differentiation is meaningful for programs requiring high membrane permeability or specific tissue distribution, but also flags potential metabolic liability (CYP450-mediated oxidation of the benzyloxy group) that must be managed during lead optimization .

lipophilicity CNS drug design physicochemical properties

Target Class Cross-Reactivity: Potential COQ8A Inhibition via 4-Anilinoquinoline Scaffold Requires Empirical Validation Against 8-Fluoro-2-carboxylate Variant

The 4-anilinoquinoline scaffold has been repurposed as a selective COQ8A inhibitor, with the lead compound UNC-CA157 demonstrating an IC₅₀ of 580 nM against COQ8A and clear preference over COQ8B [1]. While the target compound shares the 4-anilinoquinoline core, its 8-fluoro and C2-carboxylate substitutions are absent from UNC-CA157, and the benzyloxyanilino group replaces UNC-CA157's simpler aniline. Structural biology data from the COQ8 study show that the 4-anilino group occupies the adenine-binding pocket, and the quinoline C6/C7 positions interact with the hinge region [2]. The 8-fluoro substitution in the target compound may alter hinge-binding geometry, while the C2-carboxylate could engage additional residues near the active site. These structural differences predict a distinct COQ8A inhibition profile that requires empirical determination, positioning this compound as a valuable probe for exploring SAR around the COQ8A adenine pocket periphery.

COQ8A inhibition kinase-like protein coenzyme Q biosynthesis

Antiproliferative Class Potential: 8-Fluoro-4-anilinoquinolines Exhibit Enhanced Cytotoxicity Relative to 8-Methoxy Analogs in HeLa and BGC823 Models

A systematic study of 22 compounds in the 7-fluoro (or 8-methoxy)-4-anilinoquinoline series demonstrated superior antiproliferative activity relative to gefitinib, with 10 compounds (including 7-fluoro derivatives 1a–g and 8-methoxy derivatives 2c, 2e, 2i) showing IC₅₀ values better than the EGFR inhibitor control [1]. Compounds 1f and 2i displayed potent cytotoxicity against both HeLa and BGC823 cell lines with IC₅₀ values superior to gefitinib [2]. The target compound combines an 8-fluoro substituent (analogous to C7-fluoro in the published series) with a C2-carboxylate ester and 4-benzyloxyanilino group, structural features absent from the published set. Based on the enhanced activity observed for fluoro-substituted analogs in this class, the target compound is predicted to exhibit comparable or improved antiproliferative activity, warranting empirical evaluation.

antiproliferative 4-anilinoquinoline anticancer

Recommended Research Applications for Methyl 4-{[4-(benzyloxy)phenyl]amino}-8-fluoroquinoline-2-carboxylate


CNS Drug Discovery: MAO-B Inhibitor Lead Generation with 4-Anilinoquinoline Scaffold

This compound serves as a starting point for MAO-B-targeted medicinal chemistry campaigns. Its moderate MAO-B affinity (IC₅₀ = 15.4 µM) and >6.5-fold selectivity over MAO-A provide a tractable potency window for hit-to-lead optimization [1]. The 4-anilinoquinoline scaffold is structurally distinct from classical propargylamine and coumarin-based MAO-B inhibitors, offering a novel chemotype for intellectual property generation in neurodegenerative disease programs (Parkinson's disease, Alzheimer's disease). Medicinal chemistry efforts should focus on improving MAO-B potency while maintaining isoform selectivity, leveraging the C2-carboxylate and 8-fluoro positions for SAR exploration.

COQ8A Chemical Probe Development: Exploring Adenine Pocket Periphery via 8-Fluoro-2-carboxylate Substitution

For COQ8A-targeted chemical biology programs, this compound extends the 4-anilinoquinoline inhibitor series into unexplored chemical space. The 8-fluoro and C2-carboxylate substituents are expected to interact with residues adjacent to the adenine-binding pocket, as inferred from the crystallographic characterization of UNC-CA157 bound to COQ8A [2]. This compound is suitable for thermal shift assays (DSF), ATPase activity measurements, and cellular CoQ production assays to determine whether C8/C2 modifications improve COQ8A selectivity over COQ8B or other UbiB family members, addressing a key limitation of existing tool compounds.

Anticancer SAR: Building on 7-Fluoro/8-Alkoxy-4-anilinoquinoline Antiproliferative Activity

The compound is recommended for inclusion in antiproliferative screening panels targeting solid tumor cell lines (HeLa, BGC823, SW480, DU145, MDA-MB-231), based on the demonstrated activity of structurally related 7-fluoro and 8-methoxy-4-anilinoquinolines [3]. Its unique 8-fluoro plus C2-carboxylate combination has not been evaluated in published antiproliferative studies, representing a genuine opportunity to identify novel SAR. Procurement of this compound enables head-to-head comparison with known active 4-anilinoquinolines (e.g., 1f, 2i) to determine the impact of 8-fluoro versus 8-methoxy substitution on cytotoxicity.

Physicochemical Property Benchmarking: High-logP Probe for Membrane Permeability and Tissue Distribution Studies

With a calculated logP of 5.81 and moderate PSA of 45.96 Ų, this compound is positioned at the upper lipophilicity boundary of CNS drug-like space . It can serve as a reference compound for assessing the impact of high lipophilicity on in vitro ADME parameters (Caco-2 permeability, microsomal stability, plasma protein binding) within the 4-anilinoquinoline series. Comparison with lower-logP analogs (e.g., UNC-CA157, estimated logP ~3.0–3.5) enables quantitative understanding of the lipophilicity-permeability-metabolism trade-off, informing lead optimization strategies for programs requiring either CNS penetration or restricted peripheral distribution.

Quote Request

Request a Quote for Methyl 4-{[4-(benzyloxy)phenyl]amino}-8-fluoroquinoline-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.